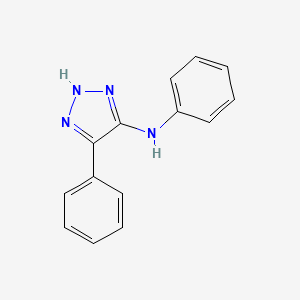

N,4-diphenyl-1H-1,2,3-triazol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

53684-55-2 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N,5-diphenyl-2H-triazol-4-amine |

InChI |

InChI=1S/C14H12N4/c1-3-7-11(8-4-1)13-14(17-18-16-13)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) |

InChI Key |

ACLZPKMBZBHXJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for N,4 Diphenyl 1h 1,2,3 Triazol 5 Amine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the 1,2,3-triazole core, including the specific N,4-diphenyl-1H-1,2,3-triazol-5-amine structure, have relied on foundational reactions in heterocyclic chemistry. These routes are characterized by their robustness and historical significance in the field.

Cycloaddition Reactions (e.g., Phenyl Azide (B81097) with Phenylacetonitrile)

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings like 1,2,3-triazoles. A classic approach to forming the 5-amino-1,2,3-triazole scaffold involves the reaction between an organic azide and an activated nitrile. Specifically, the reaction of phenyl azide with phenylacetonitrile in the presence of a base, such as sodium ethoxide or triethylamine, can yield N,4-diphenyl-1H-1,2,3-triazol-5-amine.

The mechanism involves the base-mediated generation of a carbanion from phenylacetonitrile, which then acts as the nucleophile attacking the terminal nitrogen of the phenyl azide. This is followed by an intramolecular cyclization and subsequent protonation to yield the final triazole product. The choice of base and solvent system is crucial and can significantly influence the reaction yield. For instance, using triethylamine in DMF has been shown to be effective for similar reactions, leading to good yields of the corresponding 5-amino-1,2,3-triazole. mdpi.com A common side reaction in this process can be the Regitz diazotransfer, which requires careful optimization of the reaction conditions to minimize. mdpi.com Theoretical studies on the reactivity of phenyl azide in such cycloadditions characterize it as a moderate electrophile and nucleophile, reacting efficiently with highly activated partners. rsc.org

| Azide Reactant | Acetonitrile Reactant | Base/Solvent System | Yield | Reference |

|---|---|---|---|---|

| 2-Nitrophenyl azide | 2-(Benzo[d]thiazol-2-yl)acetonitrile | Triethylamine/DMF | Good | mdpi.com |

| 2-Nitrophenyl azide | 2-(Benzo[d]thiazol-2-yl)acetonitrile | Sodium methoxide/Methanol | 41% | mdpi.com |

Condensation and Substitution Strategies

An alternative established route involves the use of tetrazolium salts as precursors. Specifically, 5-chloro-2,3-diphenyltetrazolium salt can serve as a versatile starting material. nih.gov This salt, prepared by treating 2,3-diphenyltetrazolium-5-olate with phosphorus oxychloride, contains a reactive chlorine atom that is readily displaced by nucleophiles. nih.gov

The reaction of 5-chloro-2,3-diphenyltetrazolium salt with various primary and secondary amines can lead to the formation of 5-aminotetrazolium salts through nucleophilic substitution. nih.gov The subsequent transformation of these intermediates into triazole derivatives depends on the reaction conditions, particularly the base used. When a base like triethylamine is employed with primary amines, a rearrangement occurs, yielding triazole structures. The proposed mechanism involves the deprotonation of the 5-aminotetrazolium salt to form a mesoionic tetrazolium-5-aminide, which exists in equilibrium with an acyclic tautomer. Further deprotonation and intramolecular ring-closure, followed by air oxidation, furnishes the final triazole product. nih.gov

Modern and Advanced Synthesis Approaches

Contemporary synthetic chemistry has introduced more efficient, selective, and environmentally benign methods for constructing heterocyclic compounds. These advanced approaches have been successfully applied to the synthesis of N,4-diphenyl-1H-1,2,3-triazol-5-amine derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Derivatives

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a powerful and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govacs.org This reaction is known for its reliability, mild reaction conditions, and high yields. nih.govnih.gov While the direct synthesis of the 5-amino target compound via the standard CuAAC is not typical, this method is paramount for creating a vast array of its N-1 and C-4 substituted derivatives.

The reaction involves the coupling of a terminal alkyne with an organic azide in the presence of a copper(I) catalyst. For the synthesis of derivatives of N,4-diphenyl-1H-1,2,3-triazol-5-amine, one could envision reacting phenylacetylene (B144264) (or its derivatives) with phenyl azide (or its derivatives). The copper(I) catalyst, often generated in situ from copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate, facilitates the exclusive formation of the 1,4-regioisomer. nih.gov In contrast, the uncatalyzed thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted triazoles. nih.gov

| Alkyne | Azide | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | Cu(I) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.govyoutube.com |

| Ethynyl (B1212043) benzonitriles | Azidobenzonitriles | Cu(I) in aq. t-BuOH or DMSO | 1,4-Dicyanophenyl-1H-1,2,3-triazoles | nih.gov |

| Terminal Alkynes | Organic Azides | [CuI(PPh₃)]₄ / Ligand | 1,4-Disubstituted 1,2,3-triazoles | acs.org |

One-Pot and Multi-Component Reactions

To enhance synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies. nih.gov These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, avoiding the need to isolate intermediates. mdpi.com

Several MCRs have been designed to produce highly substituted 1,2,3-triazoles. nih.gov For instance, a four-component reaction involving OBoc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst can lead to fully substituted 1,2,3-triazoles. nih.govacs.org Another approach involves the sequential combination of MCRs, such as a "Click/Biginelli" reaction sequence, to generate complex triazole derivatives. nih.gov These methods offer significant advantages in terms of atom economy and step economy for creating libraries of triazole derivatives. A metal-free multi-component reaction of primary amines, ketones, and 4-nitrophenyl azide has also been reported for the synthesis of 1,5-disubstituted 1,2,3-triazoles. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. scielo.org.zarsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. scielo.org.zanih.gov

This technology has been applied to the synthesis of various triazoles. For example, the one-pot, microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved by the in-situ generation of aryl azides followed by their copper-catalyzed cycloaddition with terminal alkynes. researchgate.net Microwave heating has also been successfully employed in the direct condensation of carboxylic acids with aminoguanidine to form 3-amino-1,2,4-triazoles, showcasing the versatility of this energy source for constructing different triazole isomers under eco-friendly conditions. researchgate.netmdpi.com The key advantages include controlled heating, rapid optimization, and suitability for volatile starting materials in sealed vessels. mdpi.com

Continuous Flow Synthesis Methodologies

The synthesis of 1,2,3-triazoles, including the core structure of N,4-diphenyl-1H-1,2,3-triazol-5-amine, has been significantly advanced by the adoption of continuous flow chemistry. This methodology offers substantial improvements in safety, efficiency, and scalability compared to traditional batch processing. acs.org A key advantage is the ability to handle potentially hazardous intermediates, like organic azides, in small, controlled volumes, thus mitigating risks. acs.org

A robust and versatile protocol for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal (Cu/C) catalyst in a flow system. nih.gov This approach has been successfully applied to the synthesis of 1,4-diphenyl-1H-1,2,3-triazole, a close structural analog of the target compound. nih.govrsc.org In a typical setup, a solution of phenyl azide and phenylacetylene in a suitable solvent is passed through a heated column packed with the Cu/C catalyst. nih.gov This system allows for high yields and good functional group tolerance. nih.gov

The transition from batch reactions to a streamlined continuous flow system not only reduces reaction times but also eliminates the need to isolate hazardous intermediates. acs.org Furthermore, continuous flow procedures have been developed for gram-scale production of various 1,2,3-triazole derivatives, demonstrating the industrial applicability of this technology. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Process Development

Solvent Effects and Temperature Control

The optimization of reaction conditions, particularly solvent and temperature, is critical for maximizing the yield and purity of N,4-diphenyl-1H-1,2,3-triazol-5-amine and its derivatives. The choice of solvent significantly impacts the solubility of reactants and the resulting triazole product, which can prevent blockages in flow systems. nih.govrsc.org Dichloromethane (DCM) has been identified as an effective solvent for the flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole, providing good solubility for a wide range of substrates. nih.govrsc.org For the synthesis of 5-aminotriazoles specifically, base-solvent systems play a crucial role; for instance, a triethylamine base in a Dimethylformamide (DMF) solution was found to be optimal for producing good yields of a related aminotriazole derivative. mdpi.com

Temperature is a key parameter for controlling reaction rates and, in some cases, regioselectivity. frontiersin.org In the continuous flow synthesis of 1,4-diphenyl-1H-1,2,3-triazole, optimal conditions were achieved at 110 °C with a residence time of approximately 129 seconds, leading to quantitative formation of the product. nih.govrsc.org The effect of temperature on reaction yield is demonstrated in the table below, based on optimization studies for this core structure.

Table 1: Effect of Temperature on the Flow Synthesis of 1,4-diphenyl-1H-1,2,3-triazole Data derived from optimization studies using a copper-on-charcoal catalyst and Dichloromethane solvent. nih.govrsc.org

| Entry | Temperature (°C) | Residence Time (s) | Conversion (%) |

|---|---|---|---|

| 1 | 50 | 129 | 16 |

| 2 | 70 | 129 | 48 |

| 3 | 90 | 129 | 85 |

| 4 | 110 | 129 | >99 |

| 5 | 130 | 129 | >99 |

Catalyst Development and Efficiency in Triazole Formation

The development of efficient catalysts has been revolutionary for triazole synthesis. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This "click chemistry" reaction is known for its reliability and high yields under mild conditions. nih.gov

Catalyst development has progressed from homogeneous systems to more process-friendly heterogeneous catalysts. Heterogeneous catalysts are particularly advantageous for continuous flow synthesis as they are easily separated from the product stream and can be reused, reducing costs and waste. nih.gov Copper-on-charcoal (Cu/C) has proven to be a cheap, robust, and highly efficient heterogeneous catalyst for the CuAAC reaction in flow systems, showing excellent long-term stability. nih.gov Other heterogeneous copper catalysts, such as copper nanoparticles, have also been used effectively. consensus.app

While copper catalysts are favored for producing 1,4-disubstituted triazoles, other metals have been developed to achieve different regioselectivity. Ruthenium-based catalysts, for example, are widely employed for the specific synthesis of 1,5-disubstituted triazole isomers. mdpi.com Research has also explored catalysts based on other metals, including silver, zinc, and iridium, to expand the toolkit for triazole synthesis. mdpi.com

Green Chemistry Principles in Synthesis

The synthesis of 1,2,3-triazoles has increasingly been aligned with the principles of green chemistry, aiming to create more environmentally sustainable processes. rsc.orgresearchgate.net A major focus has been the replacement of conventional hazardous solvents with greener alternatives. consensus.apprsc.org Water, glycerol, and deep eutectic solvents (DES) have been successfully employed as environmentally benign media for triazole synthesis. consensus.app For instance, a visible-light-promoted CuAAC method using water as a solvent allows for high yields and the recycling of both the copper catalyst and the solvent. consensus.app

Furthermore, the adoption of alternative energy sources such as ultrasound irradiation can contribute to greener synthetic routes. nih.gov Sonication has been shown to reduce reaction times and improve yields in CuAAC reactions. The shift toward continuous flow synthesis is itself a significant step in green process development, as it enhances safety, minimizes waste, and reduces energy consumption compared to large-scale batch reactions. acs.org

Chemical Reactivity, Functionalization, and Derivatization of N,4 Diphenyl 1h 1,2,3 Triazol 5 Amine

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle whose reactivity is influenced by the substituents attached to it. The presence of two phenyl groups and an amino group on the N,4-diphenyl-1H-1,2,3-triazol-5-amine scaffold dictates its behavior in substitution reactions and its potential for tautomerism.

Vicarious Nucleophilic Substitution (VNS): In contrast, electron-deficient aromatic and heteroaromatic systems are prime candidates for nucleophilic substitution reactions. Vicarious Nucleophilic Substitution of hydrogen is a method for the amination of electrophilic aromatic compounds. google.com While direct studies on N,4-diphenyl-1H-1,2,3-triazol-5-amine are not prevalent, related electron-deficient systems can undergo amination using reagents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. google.com

Tautomerism: Aminotriazoles, including derivatives of 1,2,4-triazole (B32235), are known to exhibit prototropic tautomerism, which is crucial for understanding their chemical reactivity. researchgate.net For 3(5)-phenyl-1,2,4-triazol-5(3)-amine, crystallographic studies have surprisingly revealed the co-crystallization of two tautomeric forms: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine. nih.gov This phenomenon highlights the subtle energetic balance between tautomers. In N,4-diphenyl-1H-1,2,3-triazol-5-amine, the primary tautomeric equilibrium involves the exocyclic amino group and the triazole ring nitrogens, leading to potential amino-imino forms. The specific equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. researchgate.net

Mesoionic Behavior: Mesoionic compounds are stable, neutral species that cannot be represented by a single covalent structure. 1,2,3-triazole derivatives can form mesoionic carbenes (MICs), which are stronger electron-donating species than N-heterocyclic carbenes (NHCs). nih.gov The formation of mesoionic 1H-1,2,3-triazol-5-ylidenes from corresponding triazolium salt precursors has been documented. nih.gov Furthermore, the reaction of 5-chloro-2,3-diphenyltetrazolium salts with primary amines can proceed through mesoionic tetrazolium-5-aminide intermediates to form 1,2,4-triazole derivatives. nih.gov This suggests that under specific conditions, the N,4-diphenyl-1H-1,2,3-triazol-5-amine system could potentially exhibit or be derived from intermediates with mesoionic character.

Transformations Involving the Amino Group

The exocyclic amino group at the C5 position is a key site for functionalization, allowing for a variety of chemical transformations that expand the molecular diversity of this scaffold.

The nucleophilic nature of the C5-amino group makes it amenable to acylation, alkylation, and arylation reactions.

Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or benzoyl chloride. Microwave-assisted N-acylation of amides followed by reaction with hydrazine (B178648) hydrochlorides is an efficient method for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net This highlights the general reactivity of amino groups in such heterocyclic systems towards acylation.

Alkylation and Arylation: While specific examples for N,4-diphenyl-1H-1,2,3-triazol-5-amine are scarce, the amino group is expected to react with alkyl and aryl halides under appropriate conditions, typically in the presence of a base, to yield N-alkylated and N-arylated derivatives.

The primary amino group of N,4-diphenyl-1H-1,2,3-triazol-5-amine can be converted into a diazonium salt, which is a versatile intermediate for further functionalization.

Diazotization and Azo Coupling: The process involves treating the amine with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. mdpi.comconicet.gov.ar These heterocyclic diazonium salts can then react with electron-rich coupling components (e.g., β-naphthol, N,N-dimethylaniline, resorcinol) in C-azo coupling reactions to produce highly colored azo compounds. researchgate.net The reactivity of the diazonium salt is dependent on the nature of the heterocyclic ring. researchgate.net The general procedure for such reactions often involves careful temperature control to manage the stability of the diazonium intermediate.

Table 1: General Conditions for Diazo Coupling Reactions

| Reactant | Reagents | Conditions | Coupling Component | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Sulfobenzenediazonium chloride | Amine (5 equiv.), Water | 50°C | Amine acts as coupling component | Triazene | mdpi.com |

| Ethyl 5-diazoimidazole-4-carboxylate | - | Room Temperature | β-naphthol, N,N-dimethylaniline | Azo Compound | researchgate.net |

| 5-Amino-1H-pyrazole-4-carbonitriles | NaNO₂, HCl/AcOH | - | Intramolecular cyclization | Pyrazolo[3,4-d] mdpi.comresearchgate.netorganic-chemistry.orgtriazin-4-one | conicet.gov.ar |

Preparation of Functionalized Derivatives

The synthesis of functionalized derivatives of 1,4-diphenyl-1H-1,2,3-triazole often utilizes modern synthetic methodologies, with cycloaddition reactions being particularly prominent. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

This methodology involves the reaction of an organic azide (B81097) (e.g., phenyl azide) with a terminal alkyne (e.g., phenylacetylene). To prepare derivatives of N,4-diphenyl-1H-1,2,3-triazol-5-amine, a synthetic strategy would involve using appropriately substituted azides and alkynes that already contain the precursors to the amino group or can be converted to it post-cycloaddition. For instance, dicationic 1,4-diphenyl-1H-1,2,3-triazoles have been synthesized by reacting azidobenzonitriles with ethynyl (B1212043) benzonitriles, followed by transformation of the nitrile groups into amidines. nih.govnih.gov This modular approach allows for the introduction of a wide range of functional groups onto the phenyl rings, leading to a library of diverse derivatives.

Table 2: Examples of Synthesized Functionalized 1,2,3-Triazole Derivatives

| Derivative Type | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Dicationic 1,4-diphenyl-1H-1,2,3-triazoles | CuAAC followed by Pinner reaction | Azidobenzonitriles, Ethynyl benzonitriles | nih.govnih.gov |

| 1-Alkyl-4-formyl-1,2,3-triazoles | Transamination/hydrolysis | 4-Formyl-1-(4-nitrophenyl)-1,2,3-triazole, Primary amine | mdpi.com |

| Spiro-triazolopyridones | Three-component condensation | 5-Aminotriazoles, 5-Chloroisatin (B99725), Meldrum's acid | semanticscholar.org |

Synthesis of Substituted Phenyl Analogs of N,4-diphenyl-1H-1,2,3-triazol-5-amine

The synthesis of substituted phenyl analogs of N,4-diphenyl-1H-1,2,3-triazol-5-amine can be achieved by employing appropriately substituted starting materials in the primary synthetic route. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone reaction for the construction of the 1,4-disubstituted 1,2,3-triazole ring system. nih.gov By utilizing substituted phenyl azides and substituted phenylacetylenes, a variety of analogs can be prepared.

For instance, the synthesis of dicationic 1,4-diphenyl-1H-1,2,3-triazoles involves the CuAAC reaction of substituted azidobenzonitriles with ethynyl benzonitriles. nih.gov Subsequent chemical modifications of the nitrile groups can then be performed. This modular approach allows for the introduction of a wide range of substituents onto the phenyl rings, including methoxy, hydroxy, and other functional groups. The reaction conditions for the CuAAC are typically mild, proceeding at ambient temperature in solvents like aqueous t-BuOH or DMSO. nih.gov

Table 1: Examples of Substituted Phenyl Azides and Ethynyl Benzonitriles for Analog Synthesis

| Phenyl Azide Precursor | Ethynyl Benzonitrile Precursor | Resulting Substitution Pattern |

|---|---|---|

| 3-Azidobenzonitrile | 4-Ethynylbenzonitrile | 3'-cyano, 4''-cyano |

| 4-Azidobenzonitrile | 3-Ethynylbenzonitrile | 4'-cyano, 3''-cyano |

This table is illustrative of the types of precursors that can be used in the CuAAC reaction to generate substituted analogs.

Strategies for Introducing Other Heterocyclic Moieties

A powerful strategy for introducing other heterocyclic moieties onto the N,4-diphenyl-1H-1,2,3-triazol-5-amine scaffold is through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. mdpi.comresearchgate.net This reaction allows for the formation of C-N bonds between the 5-amino group of the triazole and various (hetero)aryl halides.

The use of a palladium complex bearing an expanded-ring N-heterocyclic carbene (NHC) ligand, such as [(THP-Dipp)Pd(cinn)Cl], has been shown to be highly effective in catalyzing the coupling of 5-amino-1,2,3-triazoles with a range of (hetero)aryl halides. mdpi.com This methodology provides a direct route to novel 5-(het)arylamino-1,2,3-triazole derivatives. The reaction conditions typically involve a suitable base, such as sodium tert-butoxide, in a solvent like 1,4-dioxane (B91453) at elevated temperatures. mdpi.com

Table 2: Buchwald-Hartwig Coupling of 5-Amino-1,2,3-triazoles with Heterocyclic Halides

| 5-Amino-1,2,3-triazole Substrate | Heterocyclic Halide | Resulting Heterocyclic Moiety |

|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 3-Chloropyridine | Pyridin-3-ylamino |

This table provides examples of how the Buchwald-Hartwig reaction can be utilized to introduce heterocyclic groups onto the 5-amino position of a 1,4-disubstituted-1,2,3-triazole.

Rearrangement Reactions and Isomerization Pathways (e.g., 1,4-Disubstituted-5-amino-1,2,3-triazole Isomerization)

The 1,2,3-triazole ring system, particularly when substituted with an amino group at the 5-position, is susceptible to rearrangement reactions, the most notable being the Dimroth rearrangement. wikipedia.orgnih.gov This isomerization involves the transposition of an endocyclic and an exocyclic nitrogen atom. For 1,4-disubstituted-5-amino-1,2,3-triazoles, the Dimroth rearrangement leads to the formation of a 4-substituted-5-(substituted-amino)-1,2,3-triazole.

The mechanism of the Dimroth rearrangement is believed to proceed through a ring-opening step to form a diazo intermediate, followed by C-C bond rotation and subsequent ring-closure. wikipedia.org This process is often facilitated by heat or catalysis by acid or base. nih.gov In the case of 1,4-diphenyl-5-amino-1,2,3-triazole, a photochemical Dimroth rearrangement has also been observed, leading to an equilibrium with 4-phenyl-5-anilino-1,2,3-triazole. oup.com Interestingly, the product ratio in the photochemical equilibrium differs from that of the thermal rearrangement. oup.com

This rearrangement is a significant consideration in the synthesis and reactivity of 5-amino-1,2,3-triazoles, as the reaction conditions can influence the final isomeric product. The reversibility of this process under certain conditions further adds to the complexity and potential for controlled isomerization. oup.com

Metal Complexation and Ligand Chemistry

The nitrogen-rich 1,2,3-triazole core, along with the exocyclic amino group, endows N,4-diphenyl-1H-1,2,3-triazol-5-amine with significant potential as a ligand in coordination chemistry. Furthermore, its corresponding triazolium salt can serve as a precursor to N-heterocyclic carbenes (NHCs), a highly important class of ligands in modern catalysis.

Formation of N-Heterocyclic Carbene (NHC) Complexes from Triazolium Precursors

N-Heterocyclic carbenes are potent σ-donating ligands that form strong bonds with a variety of transition metals. 1,2,3-Triazol-5-ylidenes are a class of mesoionic carbenes that can be generated from their corresponding 1,2,3-triazolium salt precursors. nih.govacs.org The synthesis of the triazolium salt of N,4-diphenyl-1H-1,2,3-triazol-5-amine can be envisioned through N-alkylation or N-arylation of the triazole ring.

Deprotonation of the resulting triazolium salt at the C5 position would yield the corresponding N-heterocyclic carbene. This carbene can then be trapped by a metal precursor to form a stable NHC-metal complex. The synthesis of such complexes often proceeds via a transmetalation reaction, for example, from a silver-NHC complex to a palladium center. acs.org The resulting NHC complexes have potential applications in various catalytic transformations.

Coordination Modes and Stoichiometry in Metal Catalysis

N,4-diphenyl-1H-1,2,3-triazol-5-amine and its derivatives can coordinate to metal centers through several potential donor atoms, including the nitrogen atoms of the triazole ring and the exocyclic amino group. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions.

In related amino-triazole systems, coordination through one of the triazole nitrogen atoms is common. mdpi.com The exocyclic amino group can also participate in coordination, leading to chelation. For instance, in some 4-amino-1,2,4-triazole-3-thiol (B7722964) complexes, the ligand acts as a bidentate donor through a triazole nitrogen and the sulfur of the thiol group. nih.gov For N,4-diphenyl-1H-1,2,3-triazol-5-amine, bidentate coordination involving N2 or N3 of the triazole ring and the exocyclic amino nitrogen is a plausible mode.

The stoichiometry of the resulting metal complexes can vary, with common ratios being 1:1, 1:2, or 2:1 (ligand:metal). The geometry of the complexes is also diverse, with tetrahedral, square planar, and octahedral arrangements being observed depending on the coordination number and the electronic properties of the metal and ligands. mdpi.comnih.gov The specific coordination behavior of N,4-diphenyl-1H-1,2,3-triazol-5-amine with different transition metals is an area of active research, driven by the potential applications of the resulting complexes in catalysis and materials science.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the molecular structure, conformation, and intermolecular interactions.

Determination of Solid-State Molecular Structure and Absolute Configuration

The primary outcome of a single-crystal X-ray diffraction analysis is the elucidation of the solid-state molecular structure. This technique would confirm the core 1,2,3-triazole ring and the connectivity of the two phenyl groups and the amine substituent. For N,4-diphenyl-1H-1,2,3-triazol-5-amine, this analysis would verify the attachment of a phenyl group at the N1 position of the triazole ring and another at the C4 position. The amine group's position at C5 would also be confirmed. If the crystal structure is non-centrosymmetric, the analysis can also determine the absolute configuration of any chiral centers.

Crystal Packing and Analysis of Intermolecular Hydrogen Bonding Interactions

Beyond the individual molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular forces, such as hydrogen bonding, which play a crucial role in the stability of the crystal structure. For N,4-diphenyl-1H-1,2,3-triazol-5-amine, the amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as acceptors. These interactions would create a network of molecules in the solid state. researchgate.netrsc.orgmjcce.org.mk The study of these hydrogen-bonding networks provides insight into the molecule's physical properties, such as melting point and solubility.

Conformational Analysis and Detailed Geometrical Parameters

Table 1: Representative Crystallographic Data Table (Hypothetical) This table is a hypothetical representation of the type of data that would be obtained from an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 95.67 |

| Volume (ų) | 1368.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

1D NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Confirmation

One-dimensional NMR spectra are fundamental for structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the phenyl rings and the amine group. The chemical shifts and coupling patterns of the aromatic protons would help to confirm the substitution pattern of the phenyl rings. The protons of the amine group would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This includes the carbons of the triazole ring and the phenyl groups. The chemical shifts of the triazole ring carbons would be characteristic of this heterocyclic system.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the four nitrogen atoms in the triazole ring and the amine group, helping to distinguish between different isomers. researchgate.net

Table 2: Representative 1D NMR Data Table (Hypothetical) This table is a hypothetical representation of the type of data that would be obtained from 1D NMR experiments.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 7.60 | m | Aromatic-H |

| ¹H | 5.50 | br s | NH₂ |

| ¹³C | 148.5 | s | C4-triazole |

| ¹³C | 135.2 | s | C5-triazole |

2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are used to establish correlations between different nuclei and provide a more detailed structural picture.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons within the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining the conformation of the molecule in solution. For example, it could show correlations between the protons of the N1-phenyl group and the C4-phenyl group if they are in close proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons, allowing for the unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the phenyl rings and the triazole core, as it would show correlations from the phenyl protons to the triazole carbons.

Through the combined application of these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural characterization of N,4-diphenyl-1H-1,2,3-triazol-5-amine can be achieved, providing a solid foundation for further investigation of its chemical properties and reactivity.

Solid-State NMR Applications for Non-Solution Phase Analysis

No specific studies utilizing solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the non-solution phase analysis of N,4-diphenyl-1H-1,2,3-triazol-5-amine were found in the public scientific literature. This technique would be valuable for understanding the molecular structure, conformation, and intermolecular interactions in the crystalline solid state, providing insights that are complementary to solution-phase NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Detailed experimental FT-IR and Raman spectra for N,4-diphenyl-1H-1,2,3-triazol-5-amine are not available in published research. Such spectra would be critical for confirming the presence of key functional groups.

Expected Vibrational Modes:

N-H stretching from the primary amine (NH2) group, typically expected in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching from the two phenyl rings, anticipated just above 3000 cm⁻¹.

C=C stretching within the aromatic rings, usually found in the 1450-1600 cm⁻¹ range.

N=N and C=N stretching from the triazole ring, which would contribute to the fingerprint region.

C-N stretching vibrations.

N-H bending from the amine group, typically around 1600 cm⁻¹.

Without experimental data, a definitive analysis and assignment of these vibrational modes cannot be performed.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Published experimental UV-Vis absorption and fluorescence emission spectra for N,4-diphenyl-1H-1,2,3-triazol-5-amine could not be located. The electronic properties of triazoles are of significant interest, particularly for applications in materials science and medicinal chemistry. Analysis of related structures suggests that the phenyl and triazole moieties would give rise to π-π* transitions, observable in the UV region. The presence of the amino group, an auxochrome, would likely influence the position and intensity of these absorption bands. Fluorescence data would further illuminate the nature of the excited states and their decay pathways.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

While commercial suppliers indicate the use of mass spectrometry for quality control, detailed high-resolution mass spectrometry (HRMS) data, including fragmentation pathways for N,4-diphenyl-1H-1,2,3-triazol-5-amine, are not present in the accessible literature. HRMS would precisely determine the molecular mass, confirming the elemental composition of C₁₄H₁₂N₄ (calculated exact mass: 236.1062 g/mol ). nih.gov Analysis of the fragmentation pattern would be crucial for structural confirmation, likely showing characteristic losses of nitrogen (N₂), and fragmentation of the phenyl and amino substituents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for analyzing the electronic structure, molecular orbitals, and charge distributions that govern the compound's chemical identity.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying heterocyclic systems. DFT, particularly with hybrid functionals like B3LYP, has been successfully used to optimize the geometries and calculate the electronic properties of various triazole derivatives. nih.govnih.gov Ab initio methods, while often more computationally intensive, provide a high level of theory for comparison.

For a molecule like N,4-diphenyl-1H-1,2,3-triazol-5-amine, a typical computational approach would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This level of theory is well-suited to account for electron correlation and provides a reliable description of the molecular structure, including bond lengths, bond angles, and dihedral angles. Such calculations have been performed on numerous related triazole and pyrazole (B372694) systems, demonstrating good agreement between calculated and experimental X-ray diffraction data. tandfonline.comnih.gov

Table 1: Common Computational Methods for Triazole Derivatives

| Method Type | Common Functionals/Levels | Basis Set Examples | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, PBE1PBE, TPSSTPSS | 6-31G(d), 6-311++G(d,p), TZVP | Geometry Optimization, Electronic Properties, Spectroscopic Prediction |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally implying higher chemical reactivity and lower kinetic stability. nih.gov

In studies of similar amino-phenyl-triazole structures, the HOMO is typically distributed over the electron-rich regions, such as the amino group and the phenyl rings, while the LUMO is often localized on the triazole ring and adjacent electron-withdrawing groups. nih.govresearchgate.net For N,4-diphenyl-1H-1,2,3-triazol-5-amine, the HOMO would be expected to have significant contributions from the 5-amino group and the N1-phenyl ring. The LUMO is likely centered on the triazole ring and the C4-phenyl ring. The computed HOMO-LUMO energy gap provides insight into charge transfer possibilities within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are prone to nucleophilic attack.

For N,4-diphenyl-1H-1,2,3-triazol-5-amine, the MEP would likely show negative potential localized around the nitrogen atoms of the triazole ring and the nitrogen of the amino group due to their lone pairs of electrons. tandfonline.com These sites would be the primary centers for hydrogen bonding. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the phenyl rings. Analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, quantifies the electron distribution and can reveal the extent of electron transfer between different parts of the molecule. nih.gov

Computational methods can accurately predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govufv.br Studies on complex heterocyclic amines have shown that DFT calculations can predict proton and carbon chemical shifts with a root mean square error often below 0.2 ppm for ¹H and a few ppm for ¹³C compared to experimental data. nih.govresearchgate.net For N,4-diphenyl-1H-1,2,3-triazol-5-amine, this method could be used to assign specific signals in its NMR spectra and to study the electronic effects of the phenyl and amino substituents on the triazole core. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov This would help in understanding the photophysical properties of the compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of N,4-diphenyl-1H-1,2,3-triazol-5-amine are key to its properties. Conformational analysis involves exploring the molecule's potential energy surface to identify stable conformers and the energy barriers for rotation around single bonds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms, providing detailed information about transition states and intermediates that are often difficult to observe experimentally. The most prominent synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govnih.gov

The synthesis of N,4-diphenyl-1H-1,2,3-triazol-5-amine would likely involve the reaction of phenylacetylene (B144264) with a phenyl azide (B81097) derivative. Specifically, the reaction would be between phenylacetylene and phenyl azide to form the 1,4-diphenyl-1H-1,2,3-triazole core, with the amino group being introduced subsequently or being present on one of the precursors. frontiersin.org DFT calculations can model the catalytic cycle of the CuAAC reaction, detailing the energies of intermediates such as copper-acetylide complexes and the transition states involved in the key bond-forming steps. nih.gov This provides a molecular-level understanding of the reaction's regioselectivity and efficiency.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| N,4-diphenyl-1H-1,2,3-triazol-5-amine |

| 3-phenyl-1,2,4-triazol-5-amine |

| 1,4-diphenyl-1H-1,2,3-triazole |

| Phenylacetylene |

Transition State Characterization and Reaction Pathway Analysis

The synthesis of 5-amino-1,2,3-triazoles, a class to which N,4-diphenyl-1H-1,2,3-triazol-5-amine belongs, often involves cycloaddition reactions. A common route is the [3+2] cycloaddition of an azide with a nitrile. acs.orgnih.gov DFT calculations are instrumental in mapping the potential energy surface of such reactions, allowing for the identification and characterization of transition states.

For the synthesis of related 5-amino-1,2,3-triazoles, computational studies have clarified reaction mechanisms. For instance, in the transition-metal-free synthesis using carbodiimides and diazo compounds, DFT calculations helped to elucidate the cascade nucleophilic addition/cyclization process. rsc.org Similarly, in acid-catalyzed azide-nitrile cycloadditions, DFT calculations have shown that the reaction often proceeds in a stepwise manner, initiated by the activation of the nitrile. This activation leads to the formation of an open-chain imidoyl azide intermediate, which then cyclizes to form the triazole ring. acs.org

The transition state (TS) for the cyclization step is a critical point on the reaction coordinate. Its geometry, characterized by the partial formation of new single bonds and the breaking of existing pi bonds, determines the energy barrier of the reaction. For a hypothetical reaction forming N,4-diphenyl-1H-1,2,3-triazol-5-amine, the transition state would involve the approach of the azide nitrogen to the nitrile carbon, leading to the five-membered ring. The phenyl substituents on the nitrogen and carbon atoms would influence the steric and electronic properties of this transition state.

Determination of Activation Energies and Reaction Kinetics

Activation energy (Ea) is a crucial parameter derived from transition state analysis, dictating the rate of a chemical reaction. DFT calculations can provide reliable estimates of these energy barriers. For example, in the cycloaddition of azides to nitriles to form tetrazoles (structurally related to triazoles), the activation free energy barriers have been computationally determined. acs.orgorganic-chemistry.org Studies on catalyzed azide-nitrile cycloadditions have shown that catalysts lower the activation energy barrier, thereby accelerating the reaction. One study found an uncatalyzed energy barrier to be significantly high, while a Vilsmeier-Haack-type organocatalyst lowered the barrier to 29.4 kcal/mol, enabling rapid reaction progress. organic-chemistry.org

While specific activation energy values for the synthesis of N,4-diphenyl-1H-1,2,3-triazol-5-amine are not available, we can infer the methodology. The activation energy would be calculated as the difference in energy between the transition state and the ground state of the reactants.

Table 1: Hypothetical Activation Energies for a Related Triazole Synthesis

| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |

| Nitrile Activation | Organocatalyst | 29.4 organic-chemistry.org |

| Cycloaddition | Tin-based catalyst | 32.8 organic-chemistry.org |

This table is illustrative and based on data for related azide-nitrile cycloadditions, not specifically for N,4-diphenyl-1H-1,2,3-triazol-5-amine.

Molecular Dynamics Simulations for Intermolecular Interaction Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvent molecules or biological macromolecules. mdpi.com For a compound like N,4-diphenyl-1H-1,2,3-triazol-5-amine, MD simulations could be employed to understand its intermolecular interactions in various environments.

In the context of medicinal chemistry, where many triazole derivatives find applications, MD simulations are used to study the binding of these compounds to biological targets. mdpi.comnih.govnih.gov For instance, simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with their target protein revealed key interactions, such as hydrogen bonding and hydrophobic contacts, that are crucial for their biological activity. mdpi.com The 1H-1,2,3-triazole moiety itself can participate in significant interactions, including forming hydrogen bonds and being part of hydrophobic stacking. mdpi.com

Although no specific MD simulation studies for N,4-diphenyl-1H-1,2,3-triazol-5-amine are found, such a study would likely focus on the interactions of the phenyl rings and the amino group with surrounding molecules. The phenyl groups can engage in π-π stacking interactions, while the amino group and the triazole nitrogens can act as hydrogen bond donors and acceptors.

Solvation Effects Modeling

The solvent in which a reaction is carried out can have a significant impact on reaction rates and equilibria. Computational models are used to account for these solvation effects. The Conductor-like Polarizable Continuum Model (CPCM) and the Onsager model are two such implicit solvation models. acs.org

These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute and the solvent are then calculated. DFT studies on azide-nitrile cycloadditions have incorporated solvation effects to better match experimental observations. acs.org In one study on the synthesis of substituted 1,2,3-triazoles, a polarized continuum model was used to study the reaction in different solvents, including water, dioxane, and tetrahydrofuran. rsc.org

For N,4-diphenyl-1H-1,2,3-triazol-5-amine, modeling solvation effects would be important for accurately predicting its properties and reactivity in solution. For example, a study on a related triazole compound using the Onsager model showed that the total energy of the compound decreased with increasing solvent polarity, indicating stabilization in polar solvents.

Advanced Applications in Chemical Science and Materials

Role as Building Blocks in Organic Synthesis

The structure of N,4-diphenyl-1H-1,2,3-triazol-5-amine, featuring a reactive amino group and a stable heterocyclic core, positions it as a versatile building block for creating more complex chemical entities.

Precursors for Fused Heterocyclic Systems

Amino-substituted triazoles are well-established precursors for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutical and functional materials. nih.govresearchgate.net The amino group on the triazole ring can act as a nucleophile, participating in cyclocondensation reactions with various electrophilic reagents to form new, annulated rings. For instance, 1,2,3-triazole-4(5)-amines are known to be efficient building blocks in the synthesis of triazolo-annulated pyridines, azines, and azepines. researchgate.net

The general strategy involves reacting the amino-triazole with bifunctional compounds, leading to an intramolecular cyclization that yields a fused bicyclic or polycyclic system. researchgate.netresearchgate.net The reaction of 5-aminotriazoles with compounds like 5-chloroisatin (B99725) and Meldrum's acid can produce complex spiro-triazolopyridone structures. semanticscholar.org Similarly, reactions with other reagents can lead to the formation of important systems like triazolo[4,5-d]pyrimidines. researchgate.net Given its structure, N,4-diphenyl-1H-1,2,3-triazol-5-amine is a suitable candidate for these types of transformations.

Table 1: Examples of Fused Heterocyclic Systems Derived from Amino-Triazole Precursors

| Precursor Type | Reagent(s) | Fused System Formed | Reference(s) |

|---|---|---|---|

| 1,2,4-Triazol-5-amines | Various dicarbonyl or equivalent compounds | 1,2,4-Triazolo[1,5-a]pyrimidines | nih.gov |

| 1,2,4-Triazol-5-amines | Cyanogen bromide or similar reagents | 1,2,4-Triazolo[1,5-a] nih.govnih.govsigmaaldrich.comtriazines | nih.gov |

| 1,2,3-Triazole-4(5)-amines | Methylene (B1212753) active compounds | Triazolo[4,5-b]pyridines | researchgate.net |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | Cyclocondensation reagents | Triazolo[4,5-d]pyrimidines | researchgate.net |

Intermediates for the Construction of Complex Organic Architectures

Beyond fused systems, N,4-diphenyl-1H-1,2,3-triazol-5-amine serves as a valuable intermediate in multi-step syntheses aimed at constructing large and complex organic molecules. The 1,2,3-triazole core itself is often assembled using the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the reliable formation of the 1,4-disubstituted triazole ring, which can then be further elaborated. nih.gov

In a typical synthetic sequence, a precursor to N,4-diphenyl-1H-1,2,3-triazol-5-amine could be assembled via a CuAAC reaction, followed by the introduction or modification of the amino group. nih.gov This intermediate can then be used in subsequent coupling reactions or functional group transformations. The phenyl groups at the N1 and C4 positions can also be functionalized to attach other molecular fragments, extending the architecture. This modular approach is central to modern drug discovery and the synthesis of functional organic materials. nih.govorganic-chemistry.org

Applications in Materials Science

The electronic properties and structural rigidity of the diphenyl-triazole scaffold suggest its utility in the development of advanced materials.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes and Related Technologies)

Nitrogen-rich heterocyclic compounds, including triazoles, are widely investigated for their potential in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.gov The presence of multiple nitrogen atoms in the aromatic ring significantly influences the electron distribution and can enhance intramolecular electron transport, a crucial property for materials used in OLEDs. nih.gov While much of the specific research focuses on the 1,2,4-triazole (B32235) isomer, the fundamental principles apply to the 1,2,3-triazole system as well. nih.gov

Derivatives of triazoles are explored as luminophores due to their potential for high quantum yields of fluorescence. nih.gov The extended π-conjugated system, which in N,4-diphenyl-1H-1,2,3-triazol-5-amine includes the two phenyl rings and the triazole core, is a key feature for achieving desirable emission properties. nih.gov By modifying the substituents on the phenyl rings, the electronic properties (such as the HOMO/LUMO energy levels) can be fine-tuned to control the color and efficiency of the emitted light. The thermal and chemical stability inherent to the triazole ring is another advantage for device longevity. nih.gov

Table 2: Illustrative Photophysical Properties of Related Triazole Derivatives

| Compound Class | Key Feature(s) | Potential Application | Reference(s) |

|---|---|---|---|

| 4H-1,2,4-Triazole Derivatives | High luminescence, high quantum yield | Luminophores for OLEDs | nih.gov |

| 1,3,5-Triazine Derivatives | Star-shaped structure, conformational mobility | Monomeric OLED materials | nih.gov |

Integration into Polymeric and Macromolecular Structures

The functional groups present in N,4-diphenyl-1H-1,2,3-triazol-5-amine allow for its incorporation into polymers and other macromolecular structures. The amino group can be converted into a polymerizable group (e.g., an acrylamide (B121943) or methacrylamide) or used as a site for grafting the molecule onto a pre-existing polymer backbone.

Furthermore, polyazole-based materials have been investigated for their ability to form stable complexes with metals. umich.edu By immobilizing triazole-containing units on a solid support, such as a polymer resin, materials can be designed for specific applications like the extraction and sensing of heavy metal ions from solutions. umich.edu The combination of multiple triazole fragments within a single macromolecule can enhance this complexation ability. umich.edu

Catalytic Applications

While the compound itself is not typically a catalyst, it can serve as a critical ligand for forming catalytically active metal complexes. The nitrogen atoms of the 1,2,3-triazole ring are effective coordination sites for a wide range of metal ions. umich.edu

By coordinating N,4-diphenyl-1H-1,2,3-triazol-5-amine to a metal center (e.g., palladium, copper, or ruthenium), new coordination compounds can be formed. These complexes can function as catalysts in various organic reactions. umich.edu The steric and electronic properties of the diphenyl-triazole ligand can influence the reactivity and selectivity of the metal catalyst, allowing for the development of tailored catalytic systems for processes such as cross-coupling reactions or C-H activation. organic-chemistry.org

Advanced Applications of N,4-diphenyl-1H-1,2,3-triazol-5-amine in Chemical Science and Materials

The scientific community has yet to publish significant research on the advanced applications of the specific chemical compound N,4-diphenyl-1H-1,2,3-triazol-5-amine in the areas of transition metal catalysis, organocatalysis, supramolecular chemistry, and chemical sensing.

Extensive searches of chemical literature and databases have revealed a notable absence of studies detailing the use of N,4-diphenyl-1H-1,2,3-triazol-5-amine in the following specific contexts:

As a ligand in transition metal catalysis , including its potential use in forming palladium complexes for hydroarylation reactions.

Exploration of its organocatalytic potential , where the molecule itself would act as a catalyst.

In supramolecular chemistry and self-assembly processes , which would involve the study of its non-covalent interactions to form larger, ordered structures.

For chemical sensing and probing , focusing on its ability to recognize and signal the presence of other chemical species.

While the broader class of triazole derivatives has been investigated for such applications, information specifically pertaining to N,4-diphenyl-1H-1,2,3-triazol-5-amine remains unavailable in the current body of scientific literature. Research may be ongoing, but at present, there are no detailed findings to report on these advanced topics for this particular compound.

Future Research Directions and Outlook

Development of Novel, Sustainable, and Highly Efficient Synthetic Methodologies

While established methods for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles exist, future research should focus on developing more sustainable, efficient, and scalable routes to N,4-diphenyl-1H-1,2,3-triazol-5-amine and its derivatives.

Advanced Catalytic Systems: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of 1,2,3-triazole synthesis. nih.gov Future work could explore next-generation copper catalysts, including ligand-supported systems or nano-catalysts, to improve yields, reduce catalyst loading, and enhance regioselectivity under milder conditions. researchgate.net Investigating alternative metal catalysts (e.g., ruthenium, silver) could also unveil new synthetic pathways.

Green Chemistry Approaches: A shift towards greener synthetic protocols is essential. This includes the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times for triazole formation. researchgate.net Exploring reactions in environmentally benign solvents like water or bio-based solvents, or under solvent-free conditions, would represent a significant advancement.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions (MCRs) that combine several synthetic steps into a single operation would greatly improve efficiency. An MCR approach could, for instance, generate an organic azide (B81097) in situ followed by its cycloaddition, minimizing purification steps and waste generation. researchgate.net

Alternative Precursor Strategies: Research into alternative precursors beyond the typical azide and alkyne combination is warranted. For example, methods involving the reaction of active methylene (B1212753) nitriles with azides, which have been used to create similar 1,2,3-triazol-5-amine structures, could be further optimized. mdpi.com This could involve exploring various base-solvent systems to maximize yield and reaction rates. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Unprecedented Chemical Transformations

The N,4-diphenyl-1H-1,2,3-triazol-5-amine scaffold possesses multiple reactive sites—the exocyclic amine, the N1-phenyl group, the C4-phenyl group, and the triazole ring itself—whose full reactive potential has yet to be explored.

Functionalization of the Amino Group: The exocyclic amino group is a prime target for derivatization. Future studies could explore its use as a nucleophile in a wide range of reactions to install new functional groups, thereby creating libraries of novel compounds. This could include acylation, alkylation, arylation, and sulfonylation to modulate the electronic properties and steric bulk of the molecule.

Triazole Ring Transformations: The stability of the triazole ring is well-documented, but under certain conditions, it can participate in fascinating rearrangements. nih.gov Research could investigate the possibility of inducing ring-opening, ring-expansion, or rearrangements like the Dimroth or Cornforth rearrangements, which could lead to entirely new heterocyclic systems. mdpi.com

C-H Activation/Functionalization: The two phenyl rings offer numerous C-H bonds that are potential targets for late-stage functionalization. Employing modern catalytic C-H activation strategies could enable the direct introduction of substituents (e.g., alkyl, aryl, halogen) onto the phenyl rings, bypassing the need for pre-functionalized starting materials and providing rapid access to a diverse range of analogues.

Photocatalysis and Electrochemistry: The application of photoredox catalysis and electrochemical methods could unlock novel reactivity. These techniques can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are inaccessible through traditional thermal methods, such as radical-based additions or cycloadditions.

Rational Design and Synthesis of New Functional Materials Incorporating the Triazole Amine Scaffold

The rigid, planar, and electron-rich nature of the N,4-diphenyl-1H-1,2,3-triazol-5-amine core makes it an excellent building block for advanced functional materials.

Organic Electronics: The conjugated π-system of the molecule suggests potential applications in organic electronics. By strategically modifying the phenyl substituents or polymerizing the scaffold, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) could be developed. The triazole's ability to form stable coordinated complexes also makes it a candidate for phosphorescent materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen-rich triazole ring and the exocyclic amine group are excellent coordination sites for metal ions. This presents an opportunity to use N,4-diphenyl-1H-1,2,3-triazol-5-amine or its derivatives as organic linkers for the construction of novel MOFs or coordination polymers. These materials could be designed to exhibit specific properties for gas storage, separation, or heterogeneous catalysis.

Chemical Sensors: By attaching chromophores or fluorophores to the scaffold, chemosensors could be designed. The triazole's binding sites could selectively interact with specific analytes (e.g., metal ions, anions), leading to a detectable change in color or fluorescence, enabling applications in environmental monitoring or diagnostics.

Biologically Active Scaffolds: Many 1,2,3-triazole derivatives exhibit a wide range of biological activities. nih.govnih.gov Future work should involve the synthesis and screening of libraries based on the N,4-diphenyl-1H-1,2,3-triazol-5-amine core to identify new candidates for medicinal chemistry, targeting areas such as antimicrobial, antiviral, or anticancer agents.

Advanced Computational Methodologies for Predictive Modeling and Materials Design

The integration of computational chemistry is crucial for accelerating the discovery and development process, enabling a more rational approach to design.

Predictive Property Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the geometric, electronic, and photophysical properties of novel derivatives before their synthesis. researchgate.net This allows for the in-silico screening of large numbers of potential candidates, prioritizing those with the most promising characteristics for applications in functional materials.

Reaction Mechanism Elucidation: Computational studies can provide deep insight into the mechanisms of new synthetic reactions. By mapping potential energy surfaces and identifying transition states, researchers can understand the factors controlling reactivity and selectivity, leading to the optimization of reaction conditions.

Molecular Docking and Virtual Screening: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives of the triazole amine scaffold might bind to specific biological targets, such as enzymes or receptors. nih.gov This enables virtual screening of compound libraries to identify potential drug candidates and guide the design of more potent and selective inhibitors.

Machine Learning and AI: As more data is generated on the synthesis and properties of these compounds, machine learning models can be trained to predict the outcomes of reactions or the properties of new structures. This data-driven approach can identify complex structure-property relationships and guide the exploration of the vast chemical space available.

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

Leveraging emerging technologies will be key to realizing the full potential of the N,4-diphenyl-1H-1,2,3-triazol-5-amine scaffold in an efficient and scalable manner.

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can rapidly generate libraries of derivatives based on the core scaffold. When coupled with high-throughput screening techniques, this allows for the rapid evaluation of these compounds for desired properties, whether for biological activity or materials performance, significantly accelerating the discovery pipeline.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, reaction time), and improved scalability. Developing flow-based synthetic routes to N,4-diphenyl-1H-1,2,3-triazol-5-amine and its derivatives would facilitate large-scale production for materials science applications.

3D Printing and Additive Manufacturing: For materials applications, future research could explore the incorporation of functionalized triazole amine derivatives into polymer resins or inks for 3D printing. This could enable the fabrication of custom-designed objects with tailored electronic, optical, or chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-diphenyl-1H-1,2,3-triazol-5-amine, and how does regioselectivity influence product purity?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Regioselectivity (1,4- vs. 1,5-substitution) is controlled by the catalyst and reaction conditions. For example, using weakly acidic polyacrylate resin-supported Cu(I) catalysts with nitriles (e.g., aryl nitriles) yields 1,4-disubstituted triazol-5-amines with high regioselectivity . Ensure azide precursors (e.g., phenyl azides) are purified via column chromatography to avoid side reactions.

Q. How can crystallographic data resolve ambiguities in the molecular geometry of N,4-diphenyl-1H-1,2,3-triazol-5-amine?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical for confirming bond angles, torsion angles, and planarity of the triazole core. For example, phenyl substituents may exhibit dihedral angles of 2–10° relative to the triazole plane, as observed in analogous 3-phenyl-1H-1,2,4-triazol-5-amine structures . Refinement protocols should include anisotropic displacement parameters for non-hydrogen atoms.

Q. What spectroscopic techniques are recommended for characterizing substituent effects in triazol-5-amine derivatives?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl proton splitting in aromatic regions).

- IR spectroscopy to identify amine (-NH₂) stretches (~3300–3500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., electron-withdrawing groups on phenyl rings) modulate the reactivity of N,4-diphenyl-1H-1,2,3-triazol-5-amine in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the electrophilicity of the triazole core, facilitating nucleophilic attacks at the C-5 position. Computational studies (DFT) can predict reaction pathways, while experimental validation via kinetic assays (e.g., monitoring substitutions with thiols or amines under basic conditions) quantifies reactivity .

Q. What strategies mitigate data contradictions in biological activity assays for triazol-5-amine derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay conditions. Standardize protocols by:

- Using minimum inhibitory concentration (MIC) assays with controlled solvent systems (e.g., DMSO ≤1% v/v).

- Validating results across multiple cell lines or bacterial strains .

- Applying structure-activity relationship (SAR) models to isolate substituent-specific effects .

Q. How can computational modeling optimize the design of triazol-5-amine-based anion receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities between triazol-5-amine derivatives and target anions (e.g., Cl⁻, NO₃⁻). Focus on hydrogen-bonding interactions between the amine group and anion, as demonstrated in sulfonamide-calix[4]arene-triazole hybrids .

Q. What experimental approaches address challenges in synthesizing N,4-diphenyl-1H-1,2,3-triazol-5-amine analogs with bulky substituents?

- Methodological Answer : Steric hindrance from bulky groups (e.g., tert-butyl) requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.